molecular formula C19H20N4O4 B2386465 N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880812-14-6

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2386465
CAS No.: 880812-14-6
M. Wt: 368.393
InChI Key: LWBCICUWRAXNHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3-yl) linked via a four-carbon aliphatic chain (butanamide) to a 3,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c1-26-14-10-13(11-15(12-14)27-2)20-18(24)8-5-9-23-19(25)16-6-3-4-7-17(16)21-22-23/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBCICUWRAXNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Butanamide Side Chain: This step involves the reaction of the benzotriazine core with a suitable butanamide derivative, often under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

    Introduction of the Dimethoxyphenyl Group: This can be done through a substitution reaction where the dimethoxyphenyl group is introduced onto the benzotriazine core, often using a halogenated precursor and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine/Triazinone Derivatives

Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate)

  • Core Structure: 1,3,5-Triazine (non-fused) vs. fused benzotriazinone in the target compound.
  • Substituents: Bromo and methoxyphenoxy groups in 5l vs. dimethoxyphenyl and benzotriazinone in the target.
  • Activity : Triazines like 5l are often used in agrochemicals or as kinase inhibitors. The bromo group in 5l may reduce solubility compared to the target’s dimethoxy groups, which improve hydrophilicity .

N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...butylamide ()

  • Core Structure: 1,3,5-Triazine with dimethylamino and pyrrolidinyl substituents.

Table 1: Structural Comparison of Triazine/Triazinone Derivatives

Feature Target Compound Compound 5l Compound
Core Structure Benzotriazinone (fused) 1,3,5-Triazine (non-fused) 1,3,5-Triazine (non-fused)
Key Substituents 3,5-Dimethoxyphenyl 4-Bromo, 4-methoxyphenoxy Dimethylamino, pyrrolidinyl
Hydrogen Bond Capacity High (4-oxo group) Moderate (formyl group) Low
Amide-Containing Analogues

Compounds m, n, o ()

  • Structure : Complex peptidomimetics with stereospecific amide linkages and bulky aryl groups.
  • Comparison : The target’s butanamide chain is shorter and less sterically hindered than the diphenylhexane backbone in compounds m, n, o. This may enhance the target’s membrane permeability compared to ’s compounds, which prioritize protease binding via rigid stereochemistry .

Table 2: Pharmacokinetic Parameters

Parameter Target Compound Compounds m, n, o
Molecular Weight ~400 g/mol ~700–800 g/mol
LogP (Predicted) ~2.5 ~4.0–5.0
Hydrogen Bond Acceptors 8 12–14
Pharmacological Activity
  • Inhibition Metrics : While direct Ki/IC50 data for the target compound are unavailable, establishes that substituents like methoxy groups (target) typically lower Ki compared to bromo (5l) due to improved binding .
  • Mechanistic Implications: Benzotriazinones often inhibit kinases via ATP-binding pocket interactions, whereas triazines (e.g., 5l) may target unrelated enzymes like acetylcholinesterase .

Biological Activity

N-(3,5-dimethoxyphenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of 3,5-dimethoxyphenylamine with a suitable benzotriazine derivative. The synthetic pathway typically includes the formation of an amide bond through coupling reactions followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Antitumor Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds were tested against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. The results indicated that certain derivatives show IC50 values in the micromolar range, suggesting effective inhibition of cell proliferation .
CompoundCell LineIC50 (µM)
Compound AA5496.26 ± 0.33
Compound BHCC8276.48 ± 0.11
Compound CNCI-H35820.46 ± 8.63

The proposed mechanism for the antitumor activity involves:

  • DNA Interaction : The compounds predominantly bind within the minor groove of DNA, which may interfere with replication and transcription processes.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

In addition to antitumor effects, there is evidence supporting the antimicrobial properties of this class of compounds:

  • In Vitro Testing : Compounds were evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using broth microdilution methods. Results indicated promising antibacterial activity, particularly against Staphylococcus aureus.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Antitumor Efficacy

In a controlled study involving a panel of benzimidazole derivatives similar to this compound, researchers observed that specific modifications in the chemical structure significantly enhanced antitumor activity. The study highlighted that compounds with electron-withdrawing groups exhibited better efficacy compared to their electron-donating counterparts .

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial activity of benzotriazine derivatives found that modifications at the para position of the aromatic ring improved the overall antibacterial potency against resistant strains of bacteria. This study suggests that structural optimization could lead to new therapeutic agents in treating infections caused by resistant organisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.